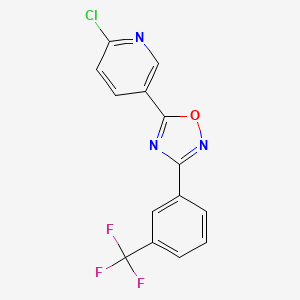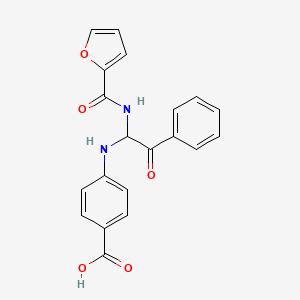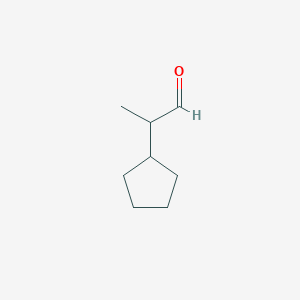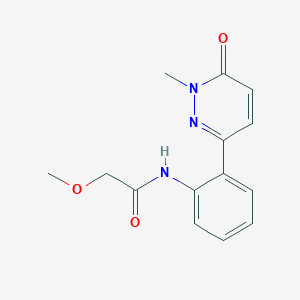
2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the fluorination of 2-chloro-5-trichloromethylpyridine . In addition, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular formula of “this compound” is C6H3ClF3N .Chemical Reactions Analysis
“this compound” may be employed as a model substrate to investigate the regioexhaustive functionalization .Physical And Chemical Properties Analysis
“this compound” is a white to yellowish crystalline low melting solid . It has a density of 1.417 g/mL at 25 °C .科学的研究の応用
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles, sharing a structural motif with the queried compound, are highlighted for their significant therapeutic potential. The peculiar structural feature of the 1,3,4-oxadiazole ring, akin to the pyridine type of nitrogen atom found in the compound of interest, allows for effective binding with different enzymes and receptors through numerous weak interactions. This interaction facilitates a variety of bioactivities, making 1,3,4-oxadiazole derivatives extensively used in treating different ailments, including cancer, fungal infections, bacterial infections, and inflammatory conditions. Such compounds contribute to significant advancements in medicinal chemistry (Verma et al., 2019).
Role in Synthesis and Pharmacology
The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, related to the queried compound, have been a focus of recent research. These derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their development has been driven by favorable physical, chemical, and pharmacokinetic properties, which enhance their pharmacological activity and potential for drug development (Wang et al., 2022).
Significance in New Drug Development
Compounds like 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine, particularly those containing the 1,3,4-oxadiazole moiety, are of great importance in the development of new drugs. The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, serving as bioisosteres of carboxylic acids, carboxamides, and esters. This makes them valuable for synthesizing compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The oxadiazole core, therefore, plays a crucial role in the synthesis of compounds with potential therapeutic applications (Rana et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP, including “2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine”, will be discovered in the future .
特性
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-5-4-9(7-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSXKKVBVMWWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)
![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)

![2-Chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one](/img/structure/B2536053.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2536056.png)


![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)
![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)
![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2536067.png)
